molecular formula C6H12ClNO B15131413 Cyclopropyl-oxetan-3-ylamine hydrochloride

Cyclopropyl-oxetan-3-ylamine hydrochloride

Cat. No.: B15131413
M. Wt: 149.62 g/mol
InChI Key: QKFYJRYJEIYRBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl-oxetan-3-ylamine hydrochloride is a hydrochloride salt characterized by a cyclopropyl group and an oxetane ring. While direct data on this specific compound are absent in the provided evidence, insights can be inferred from structurally or functionally related compounds.

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

N-cyclopropyloxetan-3-amine;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c1-2-5(1)7-6-3-8-4-6;/h5-7H,1-4H2;1H

InChI Key

QKFYJRYJEIYRBB-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2COC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYLOXETAN-3-AMINE HYDROCHLORIDE typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a suitable amine precursor under acidic conditions. For example, the reaction of cyclopropylamine with an oxetane derivative in the presence of hydrochloric acid can yield the desired product .

Industrial Production Methods

Industrial production of N-CYCLOPROPYLOXETAN-3-AMINE HYDROCHLORIDE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the compound in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYLOXETAN-3-AMINE HYDROCHLORIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

N-CYCLOPROPYLOXETAN-3-AMINE HYDROCHLORIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-CYCLOPROPYLOXETAN-3-AMINE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key features of structurally or functionally related hydrochlorides, based on the provided evidence:

Compound Name Structural Features Intended Use Source/Analytical Method Key References
Cyclopropyl norfentanyl hydrochloride Cyclopropyl group, opioid analog Forensic/research applications Synthetic reference material
Cyanidin-3-O-glucoside chloride Anthocyanin, glycoside Pharmacological reference standard Chrysanthemum indicum extracts
Amitriptyline hydrochloride Tricyclic antidepressant backbone Pharmacological analysis RP-HPLC validation (accuracy: 98–102%)

Structural and Functional Comparisons

  • Cyclopropyl norfentanyl hydrochloride: Shares the cyclopropyl moiety with the target compound but differs in its opioid-analog backbone. It is qualified under ISO/IEC 17025/17034 standards for forensic research, highlighting stringent quality control practices relevant to cyclopropyl-oxetan-3-ylamine hydrochloride .
  • Cyanidin-3-O-glucoside chloride : While structurally distinct (anthocyanin vs. amine-oxetane), its role as a pharmacological reference standard underscores the importance of purity and stability testing, which may apply to this compound in research settings .
  • Amitriptyline hydrochloride : Demonstrates validated RP-HPLC methods (accuracy: 98–102%, solution stability >24 hours), suggesting analogous analytical approaches for characterizing hydrochlorides like this compound .

Pharmacological and Forensic Relevance

  • Cyclopropyl norfentanyl hydrochloride is a presumptive metabolite of cyclopropyl fentanyl, emphasizing the importance of metabolic stability studies for cyclopropyl-containing compounds .
  • Amitriptyline hydrochloride’s validated stability data (Table 8, ) implies that this compound may require similar stability assessments under varying storage conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.